N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a quinazolinone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety, followed by the construction of the quinazolinone core. The final step involves the coupling of these two fragments under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazolinone derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the modulation of cellular pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-quinazolinamine: Shares a similar quinazolinone core but differs in the substituents attached to the core.
N-(2-(2-(1,3-benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)decanamide: Contains a benzodioxole moiety but has different functional groups and chain lengths.
2-{[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazinoacetyl]amino}-N-(4-chlorophenyl)benzamide: Another compound with a benzodioxole moiety, used in different research applications.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
CAS No. |
688053-80-7 |
---|---|
Molecular Formula |
C23H23N3O6S |
Molecular Weight |
469.51 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H23N3O6S/c27-21(24-11-14-5-6-17-18(8-14)30-12-29-17)4-2-1-3-7-26-22(28)15-9-19-20(32-13-31-19)10-16(15)25-23(26)33/h5-6,8-10H,1-4,7,11-13H2,(H,24,27)(H,25,33) |
InChI Key |
KQZADEHRMCFWEV-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
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